molecular formula C8H9F3N2O B13212213 1-(Propan-2-yl)-4-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde

1-(Propan-2-yl)-4-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde

Cat. No.: B13212213
M. Wt: 206.16 g/mol
InChI Key: VJFORMULKPMFHX-UHFFFAOYSA-N
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Description

1-(Propan-2-yl)-4-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde is a chemical compound with a unique structure that includes a pyrazole ring substituted with a propan-2-yl group and a trifluoromethyl group

Preparation Methods

The synthesis of 1-(Propan-2-yl)-4-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the propan-2-yl and trifluoromethyl groups under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1-(Propan-2-yl)-4-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Propan-2-yl)-4-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It may be used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(Propan-2-yl)-4-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the aldehyde group can participate in covalent bonding or other interactions. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 1-(Propan-2-yl)-4-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde include other pyrazole derivatives with different substituents. For example:

    1-(Propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde: Similar structure but with different substitution pattern.

    1-(Propan-2-yl)-4-(difluoromethyl)-1H-pyrazole-5-carbaldehyde: Contains a difluoromethyl group instead of trifluoromethyl.

    1-(Propan-2-yl)-4-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde: Substitution at a different position on the pyrazole ring

Properties

Molecular Formula

C8H9F3N2O

Molecular Weight

206.16 g/mol

IUPAC Name

2-propan-2-yl-4-(trifluoromethyl)pyrazole-3-carbaldehyde

InChI

InChI=1S/C8H9F3N2O/c1-5(2)13-7(4-14)6(3-12-13)8(9,10)11/h3-5H,1-2H3

InChI Key

VJFORMULKPMFHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C(C=N1)C(F)(F)F)C=O

Origin of Product

United States

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